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Compound of Interest

Compound Name: Ripretinib

Cat. No.: B610491

An In-depth Whitepaper for Researchers, Scientists,
and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, and mechanism of action of Ripretinib, a potent kinase inhibitor.
The information is curated for researchers, scientists, and professionals involved in drug
development and oncology research.

Molecular Structure and Physicochemical
Properties

Ripretinib is a small molecule inhibitor with a complex aromatic structure. Its chemical and
physical properties are summarized in the tables below.

Chemical Identification
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Identifier Value
1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-
IUPAC Name 1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-
phenylurea[1]
CCN1C2=CC(=NC=C2C=C(C1=0)C3=CC(=C(
SMILES

C=C3Br)F)NC(=0)NC4=CC=CC=C4)NC[2]

Chemical Formula

C24H21BrFNsO2[1][2]

CAS Number

1442472-39-0[1]

hvsicochemical

Property

Value

Molecular Weight

510.36 g/mol [2]

Appearance

White to off-white crystalline solid[3]

Solubility

- Practically insoluble in agueous media (<1
pg/mL in phosphate buffered saline at pH 6.5)
[3]- 1.6 pg/mL in simulated gastric buffer (pH 2)
[3]- Sparingly soluble (= 30 mg/mL) in polar
aprotic organic solvents (e.g., DMA, DMF,
DMSO)[3]- Very slightly soluble (< 0.5 mg/mL) in
acetone, ethyl acetate, methanol, ethanol, or

isopropanol[3]

pKa

4.48 + 0.01 (experimentally determined aqueous

value)[3]

LogP

5.63[1]

Mechanism of Action: A Dual Switch-Control Kinase

Inhibitor

Ripretinib is a type Il switch-control tyrosine kinase inhibitor that potently targets proto-

oncogene c-KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[4] Its
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unique mechanism of action involves a dual-binding mode that locks the kinase in an inactive

conformation.

Ripretinib binds to both the "switch pocket" and the activation loop of the kinase. This dual
engagement prevents the conformational changes required for kinase activation, thereby
inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the
RAS/RAF/MEK/ERK and PISK/AKT/mTOR pathways. This mechanism is effective against a
broad spectrum of primary and secondary mutations in KIT and PDGFRA that confer resistance
to other tyrosine kinase inhibitors.[4][5][6]

Downstream Signaling Pathways
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Caption: Ripretinib's inhibition of KIT/PDGFRA signaling pathways.

Experimental Protocols and Findings

The efficacy and safety of Ripretinib have been evaluated in extensive preclinical and clinical
studies. This section details the methodologies of key experiments.

Preclinical Evaluation

Objective: To determine the inhibitory activity of Ripretinib against wild-type and mutant forms
of KIT and PDGFRA kinases.

Methodology:

e Recombinant Kinase Assays: Recombinant human KIT and PDGFRA kinases (wild-type and
various mutant forms) were used.
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e Assay Principle: The assays measured the phosphorylation of a substrate peptide by the
kinase in the presence of ATP. The inhibitory effect of Ripretinib was quantified by
measuring the reduction in phosphorylation.

o Detection: The amount of phosphorylated substrate was typically quantified using methods
such as radioisotope incorporation (32P-ATP) or fluorescence-based detection.

o Data Analysis: ICso values (the concentration of Ripretinib required to inhibit 50% of the
kinase activity) were calculated from dose-response curves.

Key Findings: Ripretinib demonstrated potent, low nanomolar inhibition of a broad range of
clinically relevant KIT and PDGFRA mutations, including those known to be resistant to other
tyrosine kinase inhibitors.[7]

Objective: To assess the effect of Ripretinib on the proliferation of cancer cell lines harboring
specific KIT or PDGFRA mutations.

Methodology:

o Cell Lines: Gastrointestinal stromal tumor (GIST) cell lines with known KIT mutations (e.qg.,
GIST-T1 with a KIT exon 11 deletion) and other cell lines engineered to express specific
mutant kinases were used.

o Treatment: Cells were cultured in the presence of increasing concentrations of Ripretinib for
a defined period (e.g., 72 hours).

» Proliferation Measurement: Cell viability and proliferation were assessed using standard
colorimetric or fluorometric assays (e.g., MTT, CellTiter-Glo).

o Data Analysis: Glso values (the concentration of Ripretinib required to inhibit 50% of cell
growth) were determined.

Key Findings: Ripretinib effectively inhibited the proliferation of GIST cell lines and induced
apoptosis in cells with various KIT and PDGFRA mutations.
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Caption: Drug development workflow for Ripretinib.

Objective: To evaluate the anti-tumor efficacy of Ripretinib in a living organism.
Methodology:
¢ Animal Model: Immunocompromised mice (e.g., nude mice) were used.

o Tumor Implantation: Human GIST cell lines or patient-derived tumor fragments were

subcutaneously implanted into the mice.
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o Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle
control or Ripretinib orally at various dose levels (e.g., 50 mg/kg or 100 mg/kg daily).[8]

o Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors
were excised and weighed. Pharmacodynamic markers (e.g., phosphorylation of KIT) in
tumor tissue were also assessed.

o Data Analysis: Tumor growth inhibition was calculated, and statistical significance was
determined.

Key Findings: Oral administration of Ripretinib led to significant tumor growth inhibition and, in
some cases, tumor regression in GIST xenograft models, including those resistant to other
kinase inhibitors.[8][9]

Clinical Evaluation: The INVICTUS and INTRIGUE Trials

Ripretinib's clinical development has been primarily supported by two pivotal Phase Il clinical
trials: INVICTUS and INTRIGUE.

Objective: To evaluate the efficacy and safety of Ripretinib in patients with advanced GIST
who had received at least three prior kinase inhibitor therapies.

Study Design:
o Arandomized, double-blind, placebo-controlled, multicenter study.

o Patients were randomized in a 2:1 ratio to receive either Ripretinib (150 mg once daily) or
placebo.[10]

o Patients in the placebo arm were allowed to cross over to receive Ripretinib upon disease
progression.

Key Endpoints:
e Primary: Progression-free survival (PFS).

e Secondary: Overall survival (OS), objective response rate (ORR), and safety.
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Key Findings: The INVICTUS trial demonstrated a statistically significant and clinically
meaningful improvement in PFS for patients treated with Ripretinib compared to placebo.[10]

Objective: To compare the efficacy and safety of Ripretinib versus sunitinib in patients with
advanced GIST who had progressed on or were intolerant to first-line treatment with imatinib.

Study Design:
e Arandomized, open-label, multicenter study.

» Patients were randomized 1:1 to receive either Ripretinib (150 mg once daily) or sunitinib
(50 mg once daily, 4 weeks on, 2 weeks off).[11]

Key Endpoints:
e Primary: Progression-free survival (PFS).
e Secondary: Objective response rate (ORR), overall survival (OS), and safety.

Key Findings: While the primary endpoint of superior PFS was not met for the overall
population, exploratory analyses suggested a benefit for Ripretinib in patients with certain
mutational profiles.

Conclusion

Ripretinib represents a significant advancement in the treatment of advanced GIST. Its unique
dual switch-control mechanism of action allows for broad and potent inhibition of KIT and
PDGFRA kinases, overcoming resistance mechanisms that limit the efficacy of other targeted
therapies. The robust preclinical data and the positive results from the INVICTUS clinical trial
have established Ripretinib as a valuable therapeutic option for patients with heavily
pretreated advanced GIST. Ongoing research continues to explore its full potential in earlier
lines of therapy and in other malignancies driven by KIT or PDGFRA mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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